molecular formula C8H4Cl2FN B2975548 2,2-Dichloro-2-(4-fluorophenyl)acetonitrile CAS No. 1989672-49-2

2,2-Dichloro-2-(4-fluorophenyl)acetonitrile

Cat. No.: B2975548
CAS No.: 1989672-49-2
M. Wt: 204.03
InChI Key: GCFIAZJBRQOVHP-UHFFFAOYSA-N
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Description

2,2-Dichloro-2-(4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile with a molecular structure featuring two chlorine atoms and a 4-fluorophenyl group attached to a central acetonitrile backbone. This compound is synthesized via coupling reactions involving 4-fluorophenyl acetic acid, ethylcarbodiimide (EDC), and hydroxybenzotriazole (HOBt) in acetonitrile, followed by condensation with aniline derivatives . The reaction typically proceeds under reflux conditions for 24 hours, with purification achieved through ethyl acetate extraction and rotary evaporation .

Properties

IUPAC Name

2,2-dichloro-2-(4-fluorophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FN/c9-8(10,5-12)6-1-3-7(11)4-2-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFIAZJBRQOVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-2-(4-fluorophenyl)acetonitrile typically involves the reaction of 4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-2-(4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-2-(4-fluorophenyl)acetonitrile is an organic compound with a molecular formula of C8H4Cl2FNC_8H_4Cl_2FN and a molecular weight of approximately 204.03 g/mol . It features a unique molecular structure with two chlorine atoms and a fluorinated phenyl group attached to an acetonitrile moiety. This compound is valuable in organic synthesis and as an intermediate in various chemical processes.

Applications

This compound has applications across different fields. Its unique structure enhances its reactivity compared to similar compounds, making it valuable in organic synthesis and industrial applications.

Organic Synthesis

  • This compound serves as an important building block in organic synthesis.
  • It is used as a precursor in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
  • The presence of halogen atoms enhances its lipophilicity and electronic characteristics, potentially improving its binding affinity to various biological targets.

Drug Development

  • This compound is being investigated for potential use in drug development, particularly for enhancing the metabolic stability and bioavailability of pharmaceuticals.
  • Its structural properties exhibit potential biological activity.
  • Interaction studies focus on its reactivity with biological molecules, where halogen substituents influence its ability to interact with enzymes and receptors, potentially affecting biological pathways.

Industrial Applications

  • This compound is produced on a large scale through chlorination processes in industrial settings.
  • Specialized equipment is often employed to handle chlorine gas safely, ensuring high purity and yield of the final product.

Research and Development

  • This compound is used in research to explore its interactions with biological molecules.
  • It is also utilized in structure-activity relationship studies to understand the impact of its structural components on biological activity .

Safety Information

Mechanism of Action

The mechanism of action of 2,2-Dichloro-2-(4-fluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group and halogen atoms can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity of the nitrile group, influencing reactivity in nucleophilic additions .
  • Steric Effects: The 4-fluorophenyl group introduces steric hindrance, reducing molecular planarity compared to non-fluorinated analogs .

Key Observations :

  • Coupling Agents : EDC/HOBt systems are standard for amide bond formation in fluorophenyl derivatives .
  • Solvent-Free Methods: Used in dichlorophenoxy acetamide synthesis to improve reaction efficiency .

Physicochemical Properties

Property 2,2-Dichloro-2-(4-fluorophenyl)acetonitrile 2-(2,4-Dichlorophenyl)acetonitrile 2-(4-Fluorophenyl)sulfonylacetonitrile
Molecular Formula C₈H₄Cl₂FN C₈H₅Cl₂N C₈H₆FNO₂S
Molecular Weight (g/mol) 220.03 198.04 199.20
Boiling/Melting Point Not reported Not reported Not reported
Crystallinity Likely non-planar due to steric hindrance Planar backbone Planar sulfonyl group

Notable Trends:

  • Crystallinity: Fluorophenyl derivatives often exhibit triclinic or monoclinic crystal systems with intermolecular hydrogen bonding .
  • Solubility: Dichloro-fluorophenyl analogs show lower aqueous solubility compared to mono-halogenated variants due to increased hydrophobicity .

Structure-Activity Relationships :

  • Dichloro substitution enhances enzyme binding affinity but may increase toxicity .
  • Fluorine atoms improve metabolic stability and blood-brain barrier penetration in related pharmaceuticals .

Biological Activity

2,2-Dichloro-2-(4-fluorophenyl)acetonitrile (CAS Number: 1989672-49-2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H4Cl2FN
  • Molecular Weight : 204.03 g/mol
  • Boiling Point : Specific boiling point data is not widely available but is essential for practical applications in laboratory settings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents (chlorine and fluorine) enhance the compound's reactivity and selectivity towards specific enzymes and receptors, which may lead to various pharmacological effects.

Interaction with Biological Molecules

Research indicates that the compound can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic activity. This mechanism is crucial for its application in medicinal chemistry, particularly in the development of anticancer agents.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as fluorine and chlorine, enhances its antimicrobial efficacy .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For instance, it was found to inhibit cell proliferation in the P388 murine leukemia cell line, showcasing its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of acetonitrile compounds found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant bacterial strains. This study highlights the potential of this compound as a lead structure for developing new antimicrobial agents .

Study 2: Anticancer Activity

In a preclinical evaluation involving human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis through activation of caspase pathways and inhibition of cell cycle progression .

Research Findings Summary Table

Property Findings
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines
Mechanism of ActionInhibits enzymatic activity via covalent bonding
Structure-Activity RelationshipEnhanced activity with electron-withdrawing groups

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